N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide

Description

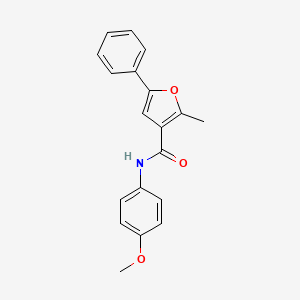

N-(4-Methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide is a heterocyclic compound featuring a furan core substituted with a 2-methyl group, a 5-phenyl group, and a carboxamide-linked 4-methoxyphenyl moiety.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-13-17(12-18(23-13)14-6-4-3-5-7-14)19(21)20-15-8-10-16(22-2)11-9-15/h3-12H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZNAOUMPMXYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide typically involves the condensation of 4-methoxyaniline with 2-methyl-5-phenyl-3-furoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of N-(4-hydroxyphenyl)-2-methyl-5-phenyl-3-furamide.

Reduction: Formation of N-(4-methoxyphenyl)-2-methyl-5-phenyl-tetrahydrofuranamide.

Substitution: Formation of N-(4-halophenyl)-2-methyl-5-phenyl-3-furamide.

Scientific Research Applications

N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Research Findings

- Substituent Effects: Methoxy groups balance solubility and toxicity better than amino or nitro groups, making them preferable for drug candidates .

- Heterocycle Choice : Furan derivatives offer synthetic simplicity and rigidity, whereas benzimidazoles and quinazolines provide broader bioactivity at the cost of complex synthesis .

- Safety Profiles: Acute toxicity correlates strongly with substituent reactivity (e.g., amino > methoxy), emphasizing the need for careful functional group selection .

Q & A

Q. What are the foundational synthetic methodologies for N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide?

The synthesis typically involves a multi-step approach:

- Furan ring formation : Cyclization of precursor ketones or aldehydes under acidic conditions.

- Amide coupling : Reaction of the furan-3-carboxylic acid derivative with 4-methoxyaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in DMF.

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Key reagents and conditions include reflux temperatures (70–100°C), inert atmosphere (N₂), and anhydrous solvents to minimize hydrolysis.

Q. Which analytical techniques are essential for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., carbonyl peak at ~165–170 ppm).

- X-ray crystallography : For unambiguous confirmation of the 3D structure. Use SHELXL for refinement and ORTEP-3 for visualization .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns.

Q. What safety protocols are critical during handling?

- GHS hazards : Skin/eye irritation (H315/H319), respiratory sensitivity (H335).

- PPE : Nitrile gloves, lab coat, safety goggles, and P95 respirator during powder handling.

- Engineering controls : Fume hoods for synthesis steps, HEPA filters for particulate control .

Q. How can researchers assess preliminary biological activity?

- In vitro assays : MTT assays for cytotoxicity (e.g., IC₅₀ determination against cancer cell lines).

- Antimicrobial screening : Broth microdilution to test MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .

Q. What strategies address solubility challenges in aqueous assays?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Surfactants : Polysorbate-80 (0.1–0.5%) to enhance dispersion in cell culture media .

Advanced Research Questions

Q. How can synthetic yield and purity be systematically optimized?

- Design of Experiments (DOE) : Vary reaction time, temperature, and catalyst loading to identify optimal conditions.

- HPLC method development : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to monitor impurities.

- Scale-up considerations : Transition from batch to flow chemistry for reproducible multi-gram synthesis .

Q. How to resolve contradictions in crystallographic data?

- Refinement strategies : Use SHELXL’s TWIN and BASF commands to model twinning or disorder.

- Validation tools : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .

Q. What methodologies elucidate target interaction mechanisms?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) to proteins like kinases or GPCRs.

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies .

Q. How to identify degradation products under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.